molecular formula C18H19N5O2 B12162604 6-(furan-2-yl)-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one

6-(furan-2-yl)-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one

Cat. No.: B12162604
M. Wt: 337.4 g/mol
InChI Key: VMGFICBZXUWHFU-UHFFFAOYSA-N
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Description

6-(furan-2-yl)-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one is a complex organic compound that features a pyridazinone core substituted with furan and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(furan-2-yl)-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyridazinone Core: This can be achieved by cyclization reactions involving hydrazine derivatives and diketones.

    Substitution with Furan and Pyridine Rings: The introduction of the furan and pyridine moieties can be accomplished through nucleophilic substitution reactions. For instance, the pyridazinone core can be reacted with furan-2-carbaldehyde and 4-(pyridin-2-yl)piperazine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(furan-2-yl)-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be susceptible to oxidation, forming furanones.

    Reduction: The pyridazinone core can be reduced to form dihydropyridazinones.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the furan and pyridine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyridazinone core may produce dihydropyridazinones.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of pyridazinone derivatives.

Biology

Biologically, 6-(furan-2-yl)-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer activities.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may act as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

Industrially, this compound could be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(furan-2-yl)-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and leading to the desired therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    6-(furan-2-yl)pyridazin-3(2H)-one: Lacks the piperazine and pyridine substitutions.

    2-(pyridin-2-yl)piperazine: Lacks the pyridazinone and furan components.

    Pyridazinone derivatives: Various derivatives with different substituents on the pyridazinone core.

Uniqueness

6-(furan-2-yl)-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one is unique due to its combination of furan, pyridine, and piperazine moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and development.

Properties

Molecular Formula

C18H19N5O2

Molecular Weight

337.4 g/mol

IUPAC Name

6-(furan-2-yl)-2-[(4-pyridin-2-ylpiperazin-1-yl)methyl]pyridazin-3-one

InChI

InChI=1S/C18H19N5O2/c24-18-7-6-15(16-4-3-13-25-16)20-23(18)14-21-9-11-22(12-10-21)17-5-1-2-8-19-17/h1-8,13H,9-12,14H2

InChI Key

VMGFICBZXUWHFU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CN2C(=O)C=CC(=N2)C3=CC=CO3)C4=CC=CC=N4

Origin of Product

United States

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